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molecular formula C8H10N2O2 B112565 2-Amino-4-methoxybenzamide CAS No. 38487-91-1

2-Amino-4-methoxybenzamide

Cat. No. B112565
M. Wt: 166.18 g/mol
InChI Key: FNXZMHNQECQCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700552B2

Procedure details

A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in EtOH (200 ml) was hydrogenated with Raney-Ni (4.0 g) for two days at room temperature and 50 psi. The catalyst was filtered of and washed with DMF. The solvent was evaporated under reduced pressure. Yield: 5.6 g, 95%.
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:12]([O-])=O)[CH:4]=1>CCO.[Ni]>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([NH2:12])[CH:4]=1

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)N)C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
4 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered of and
WASH
Type
WASH
Details
washed with DMF
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
COC1=CC(=C(C(=O)N)C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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